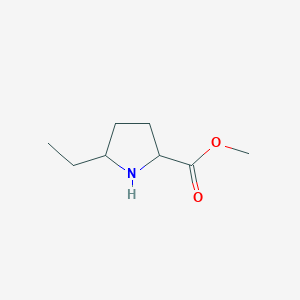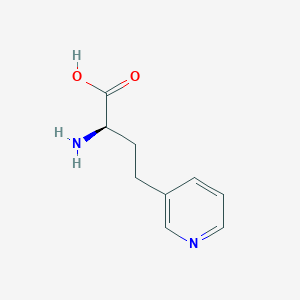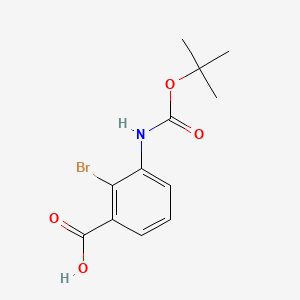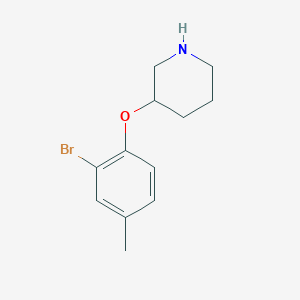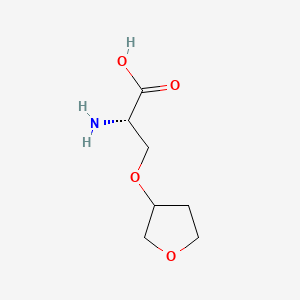
O-(Tetrahydrofuran-3-yl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(Tetrahydrofuran-3-yl)-L-serine: is a compound that combines the structural features of tetrahydrofuran and L-serine Tetrahydrofuran is a cyclic ether, while L-serine is an amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization and Hydrolysis: One method involves the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane to produce 3-hydroxytetrahydrofuran, which can then be coupled with L-serine.
Industrial Production Methods: Industrial production methods for O-(Tetrahydrofuran-3-yl)-L-serine typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidized Derivatives: Products include hydroxylated and ketone derivatives.
Reduced Derivatives: Products include alcohols and amines.
Substituted Derivatives: Products vary widely based on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: : O-(Tetrahydrofuran-3-yl)-L-serine is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its unique structure .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of O-(Tetrahydrofuran-3-yl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydrofuran ring provides a rigid scaffold that can enhance binding affinity, while the serine moiety can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran-3-ylmethanol: Similar in structure but lacks the serine moiety.
Tetrahydrofuran-3-ylcarbamate: Contains a carbamate group instead of the serine moiety.
Tetrahydrofuran-3-ylamine: Contains an amine group instead of the serine moiety.
Uniqueness: O-(Tetrahydrofuran-3-yl)-L-serine is unique due to the presence of both the tetrahydrofuran ring and the L-serine moiety, which provides a combination of rigidity and functional versatility. This dual functionality makes it particularly valuable in various applications, from pharmaceuticals to biochemical research.
Eigenschaften
Molekularformel |
C7H13NO4 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(oxolan-3-yloxy)propanoic acid |
InChI |
InChI=1S/C7H13NO4/c8-6(7(9)10)4-12-5-1-2-11-3-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |
InChI-Schlüssel |
INQLDDDNKPKYBS-GDVGLLTNSA-N |
Isomerische SMILES |
C1COCC1OC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1COCC1OCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


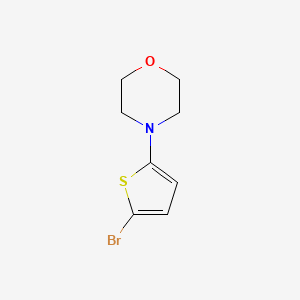
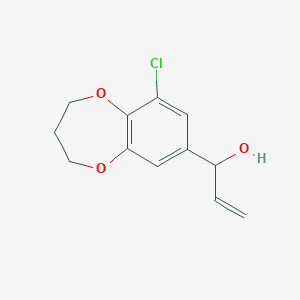


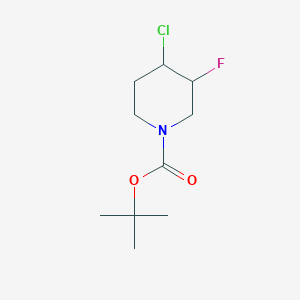
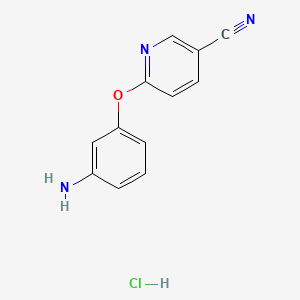
![benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13547930.png)
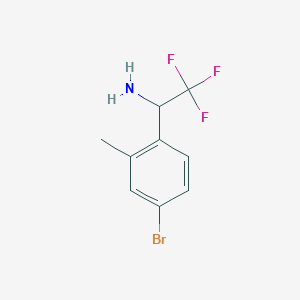
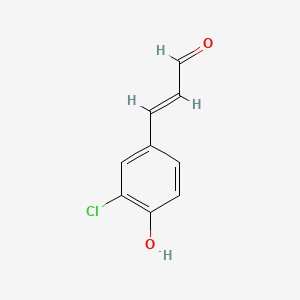
![3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13547944.png)
